N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with nitro, methylphenyl, and methylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the nitro group through nitration reactions. Subsequent steps involve the substitution of the pyrimidine ring with 4-methylphenyl and 4-methylpiperazinyl groups under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H21N7O2 |
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Molecular Weight |
343.38 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N7O2/c1-11-3-5-12(6-4-11)18-15-13(23(24)25)14(17)19-16(20-15)22-9-7-21(2)8-10-22/h3-6H,7-10H2,1-2H3,(H3,17,18,19,20) |
InChI Key |
ALGMVMKSUOCVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)C |
Origin of Product |
United States |
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